molecular formula C21H17N3O3S3 B12183901 N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12183901
M. Wt: 455.6 g/mol
InChI Key: CPQPTLIBECMNMC-UHFFFAOYSA-N
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Description

N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an oxathiine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multicomponent reactions. One common method is the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multicomponent reactions on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The thiadiazole and oxathiine rings can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole or oxathiine rings.

Scientific Research Applications

N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with unique properties.

    Organic Synthesis: The compound can serve as a versatile building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxathiine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide apart is its combination of a thiadiazole ring with an oxathiine ring, which is relatively rare

Properties

Molecular Formula

C21H17N3O3S3

Molecular Weight

455.6 g/mol

IUPAC Name

N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C21H17N3O3S3/c25-16(14-7-3-1-4-8-14)13-29-21-24-23-20(30-21)22-19(26)17-18(28-12-11-27-17)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,22,23,26)

InChI Key

CPQPTLIBECMNMC-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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